molecular formula C9H9BrF3N B12077226 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine

Cat. No.: B12077226
M. Wt: 268.07 g/mol
InChI Key: MSPFVIIDXVPMPU-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9BrF3N It is a derivative of benzylamine, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine typically involves multiple steps:

    Methylation: The addition of a methyl group can be carried out using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine and methyl groups.

    3,5-Bis(trifluoromethyl)benzylamine: Contains two trifluoromethyl groups but lacks the bromine and methyl groups.

    3-Bromo-4-methylbenzylamine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3

InChI Key

MSPFVIIDXVPMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CN)C(F)(F)F

Origin of Product

United States

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